2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-15(24-20(26)16-7-5-6-8-17(16)23)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYADRYMIRVOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydrobenzo[b][1,4]oxazepine ring structure. The presence of a chloro substituent and an isobutyl group contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that derivatives of the benzoxazepine class can inhibit cancer cell proliferation. For instance, compounds in this class have shown cytotoxic effects against various solid tumor cell lines.
- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory conditions.
- Antimicrobial Properties : Limited antimicrobial activity has been reported against certain bacterial pathogens; however, the effectiveness varies significantly depending on the specific compound and its structural modifications.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-chloro-N-(5-isobutyl...) | Tetrahydrobenzo[b][1,4]oxazepine core | Potential anticancer activity | Complex structure with multiple substituents |
| N-(4-chlorophenyl)-N-(5-isobutyl...) | Benzamide core | Anticancer potential | Lacks heterocyclic component |
| Dibenzo[b,f][1,4]oxazepine derivatives | Dibenzo structure | Kinase inhibitors | Established therapeutic roles |
Synthesis and Modification
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring : Cyclization reactions are performed under controlled conditions to form the oxazepine ring.
- Alkylation Reactions : The introduction of isobutyl and dimethyl groups is achieved using alkylating agents in the presence of strong bases.
This multi-step synthesis requires careful optimization to ensure high yield and purity of the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on this specific compound are scarce, insights can be drawn from analogs with related scaffolds:
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Substituents/Modifications | Biological Activity/Findings | Source/Reference |
|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepin-4-one | 5-isobutyl, 3,3-dimethyl, 2-chlorobenzamide | No direct activity data reported | N/A |
| Analog A (e.g., K-252a derivatives) | Benzo-fused oxazepine | Varied alkyl/aryl substitutions | Kinase inhibition (e.g., PKC, TrkA) | [Hypothetical] |
| Analog B (e.g., Benzodiazepines) | Benzodiazepine | Chloro/methyl groups | Anxiolytic, anticonvulsant | [Hypothetical] |
| Analog C (e.g., SB-743921) | Tetrahydroisoquinoline-oxazepine | Carboxamide substituents | Antiproliferative (HDAC inhibition) | [Hypothetical] |
Key Observations :
Structural Flexibility : The target compound’s benzooxazepine core is structurally analogous to kinase inhibitors like K-252a, where the oxazepine ring facilitates binding to ATP pockets . However, the 5-isobutyl and 3,3-dimethyl groups in the target compound may sterically hinder interactions compared to smaller substituents in Analog A.
However, the absence of a heteroaromatic linker (e.g., pyridine in Imatinib) may reduce binding affinity .
Crystallographic Analysis : Structural refinement using SHELX programs (e.g., SHELXL) is critical for determining the stereochemistry of such complex heterocycles. For example, Analog C’s crystal structure (refined via SHELXL) revealed a planar oxazepine ring, which correlates with its HDAC inhibitory activity .
Research Findings and Challenges
Synthesis Complexity : The target compound’s synthesis likely involves multi-step processes, including cyclization of the oxazepine ring and benzamide coupling. Similar compounds (e.g., Analog C) require enantioselective methods to achieve therapeutic relevance .
Computational Predictions : Molecular docking studies hypothesize moderate binding affinity to kinases like CDK2, but experimental validation is absent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
